2-Pyrrolidinone,3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-1-methoxy-
Overview
Description
2-Pyrrolidinone,3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-1-methoxy- is a synthetic compound known for its anti-inflammatory properties It is characterized by the presence of a methoxy group, a pyrrolidone ring, and a benzylidene moiety with tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone,3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-1-methoxy- typically involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with N-methoxy-2-pyrrolidone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone,3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-1-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted pyrrolidone derivatives depending on the reagents used.
Scientific Research Applications
2-Pyrrolidinone,3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-1-methoxy- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use as a non-steroidal anti-inflammatory drug (NSAID) and its effects on inflammatory mediators
Mechanism of Action
The anti-inflammatory effects of 2-Pyrrolidinone,3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-1-methoxy- are believed to be mediated through the inhibition of inflammatory mediators such as prostaglandins and cytokines. The compound may interact with specific enzymes and receptors involved in the inflammatory pathway, thereby reducing the production of these mediators .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-pyrrolidone: Lacks the methoxy group but shares similar anti-inflammatory properties.
N-Methoxy-3-(4-hydroxybenzylidene)-2-pyrrolidone: Similar structure but without the tert-butyl groups.
Uniqueness
2-Pyrrolidinone,3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-1-methoxy- is unique due to the presence of both methoxy and tert-butyl groups, which contribute to its enhanced stability and bioactivity. These structural features make it a promising candidate for further research and development in various fields.
Properties
CAS No. |
107746-52-1 |
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Molecular Formula |
C20H29NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one |
InChI |
InChI=1S/C20H29NO3/c1-19(2,3)15-11-13(12-16(17(15)22)20(4,5)6)10-14-8-9-21(24-7)18(14)23/h10-12,22H,8-9H2,1-7H3 |
InChI Key |
NJTQENWDJVHUOX-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\CCN(C2=O)OC |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCN(C2=O)OC |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCN(C2=O)OC |
Synonyms |
E 5110 E-5110 N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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